molecular formula C10H12BrI B2683461 3-Bromo-4-iodo-tert-butylbenzene CAS No. 860435-39-8

3-Bromo-4-iodo-tert-butylbenzene

Cat. No. B2683461
CAS RN: 860435-39-8
M. Wt: 339.014
InChI Key: XNKAPUCNAVBLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-iodo-tert-butylbenzene is a chemical compound with the molecular formula C10H12BrI . It contains a total of 24 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 24 bond(s), 12 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .

Scientific Research Applications

Synthesis and Derivative Preparation

  • Derivatives Synthesis : 3-Bromo-4-iodo-tert-butylbenzene has been used in the synthesis of various derivatives. For instance, its utility is demonstrated in the preparation of arylphosphines, as shown in the preparation of 1,3-di-tert-butylbenzene derivatives (Komen & Bickelhaupt, 1996).

Reaction Mechanisms and Kinetics

  • Solvent Effects on Reactions : The solvent's role in the lithium-bromine exchange reactions of aryl bromides, such as 1-bromo-4-tert-butylbenzene, has been explored, providing insights into the reactivity and selectivity of these processes (Bailey, Luderer, & Jordan, 2006).
  • Bromination Kinetics : A study on the bromination of 1,3,5-tri-tert-butylbenzene revealed the high reaction orders in bromine, elucidating the clustered polybromide anions in transition states and showcasing the complex kinetics involved (Shernyukov et al., 2019).

Catalysis and Chemical Transformations

  • Catalytic Applications : In the field of catalysis, this compound derivatives have been used in the synthesis of NCN-type pincer palladium(II) complexes, demonstrating their application in catalyzing reactions like the Mizoroki-Heck reaction (Yamamoto et al., 2008).

Pyrolysis and Thermal Studies

  • Thermal Decomposition : The thermal decomposition of related compounds such as tert-butylbenzene has been studied using UV molecular absorption spectroscopy in shock waves, providing valuable data on reaction kinetics and mechanisms (Mueller-Markgraf & Troe, 1988).

Synthesis of Chemical Intermediates

  • Intermediate Synthesis : The synthesis of 4-Tert-butylphenylboronic acid, using 1-bromo-4-tert-butylbenzene as a starting material, demonstrates the role of such compounds in producing valuable chemical intermediates (He Quan-guo, 2007).

Organic Chemistry and Aromatic Compounds

  • Organic Reactions Mechanisms : Studies on the reaction mechanisms of tert-butylbenzenes, including cracking and contact eliminations, offer deeper insights into the behavior of these aromatic compounds under various conditions (Andréu, Martin, & Noller, 1971).
  • Attack of Atomic Carbon : The study of how atomic carbon attacks benzene rings, using tert-butylbenzene as a model, provides a fundamental understanding of reaction pathways in organic chemistry (Armstrong, Zheng, & Shevlin, 1998).

properties

IUPAC Name

2-bromo-4-tert-butyl-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKAPUCNAVBLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.